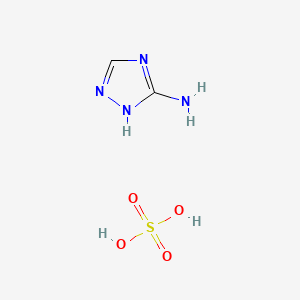
s-Triazole, 3-amino-, sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazole, 3-amino-, sulfate is a nitrogen-containing heterocyclic compound with significant applications in various scientific fields. The compound is part of the 1,2,4-triazole family, known for its unique structure and properties, making it valuable in pharmaceuticals, agrochemicals, materials sciences, and organic catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 3-amino-, sulfate typically involves the cyclization of hydrazine derivatives with formic acid or other suitable reagents. One common method includes the reaction of aminoguanidine bicarbonate with formic acid, followed by heating to induce cyclization . Another method involves the reaction of guanidine nitrate with acetic acid and oxalic acid, followed by refluxing .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Reactivity with Carbonyl Electrophiles
3-AT reacts with aliphatic and aromatic ketones to form diverse heterocyclic systems:
Mechanistic Insight :
-
The NH₂ group attacks carbonyl carbons, forming intermediates that undergo cyclization .
-
Aromatic ketones yield uncyclized thioacetophenone derivatives (6a–d ) alongside cyclized products (7a–d ) .
Phosphorylation and Phosphonate Formation
3-AT reacts with diethyl phosphite (DEP) and triethyl orthoformate (TEOF) to form bisphosphonates:
-
Reaction Pathway :
-
Product : N-(1,2,4-triazol-3-yl)aminomethylenebisphosphonic acid (yield: 72–85%) .
Applications : These phosphonates show potential as enzyme inhibitors or metal chelators .
Cyclization with Active Methylene Compounds
3-AT forms fused heterocycles with nitriles and active methylene substrates:
-
Example : Reaction with malononitrile yields 6-amino-2-methyl-thiazolo[3,2-b]-s-triazoles (10a,b ) via imine intermediates .
-
Key Data :
Coordination Chemistry and Metal Chelation
3-AT sulfate acts as a ligand for transition metals:
Scientific Research Applications
s-Triazole, 3-amino-, sulfate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of s-Triazole, 3-amino-, sulfate involves its interaction with biological receptors through hydrogen-bonding and dipole interactions. The compound targets various molecular pathways, including those involved in microbial inhibition and cancer cell apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
1,2,3-Triazole: Another isomer with significant biological activities.
Fluconazole: A well-known antifungal agent containing the triazole ring.
Anastrozole: An anticancer drug with a triazole moiety
Uniqueness
s-Triazole, 3-amino-, sulfate is unique due to its specific substitution pattern and the presence of the sulfate group, which enhances its solubility and reactivity compared to other triazole derivatives .
Properties
CAS No. |
29380-04-9 |
|---|---|
Molecular Formula |
C2H6N4O4S |
Molecular Weight |
182.16 g/mol |
IUPAC Name |
sulfuric acid;1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C2H4N4.H2O4S/c3-2-4-1-5-6-2;1-5(2,3)4/h1H,(H3,3,4,5,6);(H2,1,2,3,4) |
InChI Key |
VPIXYGGTTLHXAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















